molecular formula C7H7Br2N B3285705 2,4-Dibromo-3-methylaniline CAS No. 80948-78-3

2,4-Dibromo-3-methylaniline

Cat. No.: B3285705
CAS No.: 80948-78-3
M. Wt: 264.94 g/mol
InChI Key: RYXAUHLGBCXUME-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-methylaniline is an organic compound with the molecular formula C7H7Br2N It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 4th positions, and a methyl group is substituted at the 3rd position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-methylaniline typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using efficient catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Coupling Reactions: Palladium catalysts with boronic acids or esters.

Major Products Formed:

    Substituted Anilines: Further substitution can lead to various substituted anilines.

    Coupled Products: Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

2,4-Dibromo-3-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-methylaniline involves its interaction with various molecular targets. The bromine atoms and the amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and chemical reactions, making the compound useful in various applications .

Comparison with Similar Compounds

  • 2,6-Dibromo-4-methylaniline
  • 3,5-Dibromo-4-methylaniline
  • 2,4-Dibromoaniline

Comparison: 2,4-Dibromo-3-methylaniline is unique due to the specific positioning of the bromine atoms and the methyl group. This unique structure influences its reactivity and applications compared to other similar compounds. For instance, the presence of the methyl group at the 3rd position can affect the compound’s steric and electronic properties, making it distinct in its chemical behavior .

Properties

IUPAC Name

2,4-dibromo-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXAUHLGBCXUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565147
Record name 2,4-Dibromo-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80948-78-3
Record name 2,4-Dibromo-3-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80948-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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